molecular formula C27H35NO9 B120421 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid CAS No. 91411-76-6

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid

Cat. No. B120421
CAS RN: 91411-76-6
M. Wt: 517.6 g/mol
InChI Key: DPSCUTCAFODJSS-UIITUPLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C27H35NO9 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacology

Propafenone beta-D-Glucuronide is a metabolite of Propafenone, a class 1C antiarrhythmic agent . It’s used to prolong the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease . It’s also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia .

Biochemistry

Propafenone beta-D-Glucuronide is a glucuronide conjugate, which is a significant phase II metabolic pathway in most organisms for the elimination of potentially toxic xenobiotics and endogenous compounds . It’s formed from the parent compound, Propafenone, through the process of glucuronidation .

Medicine

In medicine, Propafenone beta-D-Glucuronide plays a crucial role as it’s a metabolite of Propafenone, a drug used to treat illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .

Drug Development

Propafenone beta-D-Glucuronide is important in drug development as understanding its pharmacokinetics can help in the development of new drugs with improved efficacy and safety profiles .

Toxicology

In toxicology, understanding the metabolism of Propafenone to Propafenone beta-D-Glucuronide is important as it can help predict the drug’s toxicity and side effects .

Proteomics Research

Propafenone beta-D-Glucuronide is used in proteomics research as a biochemical .

Pharmaceutical Research

In pharmaceutical research, Propafenone beta-D-Glucuronide is used as a reference standard .

Clinical Trials

Propafenone beta-D-Glucuronide, as a metabolite of Propafenone, is relevant in clinical trials studying the efficacy and safety of Propafenone in treating various heart conditions .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSCUTCAFODJSS-UIITUPLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919764
Record name 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid

CAS RN

91411-76-6
Record name beta-D-Glucopyranosiduronic acid, 1-((2-(1-oxo-3-phenylpropyl)phenoxy)methyl)-2-(propylamino)ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091411766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.